Eterobarb
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Eterobarb can be synthesized by reacting phenobarbital with chloromethyl methyl ether in the presence of a base . The reaction involves the substitution of the hydrogen atoms in phenobarbital with methoxymethyl groups, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory preparation route, scaled up for industrial applications. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Eterobarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: The methoxymethyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxymethyl groups.
Scientific Research Applications
Eterobarb has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of barbiturate derivatives and their chemical properties.
Industry: Potential use in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
Eterobarb exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex . It acts by prolonging the duration of chloride channel opening, enhancing the inhibitory effects of GABA on neuronal activity . This mechanism is similar to other barbiturates but with reduced sedative effects, making it a promising anticonvulsant .
Comparison with Similar Compounds
Phenobarbital: A widely used barbiturate with strong sedative and anticonvulsant properties.
Mephobarbital: Another barbiturate derivative with anticonvulsant activity.
Comparison:
Eterobarb vs. Phenobarbital: this compound has less sedative effects compared to phenobarbital, making it potentially more suitable for long-term use in epilepsy treatment.
This compound vs. Mephobarbital: Both compounds exhibit anticonvulsant properties, but this compound’s unique structure may offer different pharmacokinetic and pharmacodynamic profiles.
This compound’s unique combination of anticonvulsant efficacy and reduced sedative effects distinguishes it from other barbiturates, highlighting its potential in medical and scientific research.
Properties
CAS No. |
27511-99-5 |
---|---|
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
5-ethyl-1,3-bis(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O5/c1-4-16(12-8-6-5-7-9-12)13(19)17(10-22-2)15(21)18(11-23-3)14(16)20/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
DACOQFZGGLCXMA-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2 |
Appearance |
Solid powder |
melting_point |
117.0 °C |
27511-99-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Eterobarb; BRN 0570278; BRN0570278; BRN-0570278; EX 12-095; EX 12095; EX 12 095 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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